molecular formula C14H17N3O3S B3788634 2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

Cat. No.: B3788634
M. Wt: 307.37 g/mol
InChI Key: QPWDCQKODOUATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with a methyl group at the 1-position and an acetamide group linked to a sulfamoylphenyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Methylation: The pyrrole ring is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The acetamide group is introduced by reacting the methylpyrrole with chloroacetyl chloride in the presence of a base.

    Sulfamoylation: Finally, the sulfamoylphenyl moiety is attached through a nucleophilic substitution reaction using 4-aminobenzenesulfonamide and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like sodium azide or thiols.

    Hydrolysis: Acidic or basic hydrolysis can cleave the acetamide bond, yielding the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent, given the presence of the sulfamoyl group known for such activities.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The sulfamoyl group is particularly effective in mimicking the transition state of enzyme-catalyzed reactions, leading to potent inhibition. Pathways involved may include metabolic and signaling pathways where the target enzymes play a crucial role.

Comparison with Similar Compounds

Similar compounds to 2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide include:

    2-(1-methylpyrrol-2-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide: Differing only in the position of the methyl group on the pyrrole ring.

    N-(4-sulfamoylphenyl)-2-pyrrol-3-ylacetamide: Lacking the methyl group on the pyrrole ring.

    2-(1-methylpyrrol-3-yl)-N-(phenylmethyl)acetamide: Lacking the sulfamoyl group.

The uniqueness of this compound lies in the combination of the methylpyrrole and sulfamoylphenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-17-7-6-12(10-17)8-14(18)16-9-11-2-4-13(5-3-11)21(15,19)20/h2-7,10H,8-9H2,1H3,(H,16,18)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWDCQKODOUATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.